An In-depth Technical Guide to Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents across a wide range of disease areas. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This guide focuses on a specific, functionally rich derivative: Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate. We will delve into its synthesis, physicochemical properties, and explore its potential as a valuable building block in drug discovery programs.
Core Compound Analysis: From Carboxylic Acid Precursor to Methyl Ester
The direct precursor to our target compound is 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Understanding the properties of this starting material is crucial for the successful synthesis and purification of its methyl ester derivative.
Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Compound Name | 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | [4] |
| CAS Number | 5334-38-3 | [4] |
| Molecular Formula | C₅H₅N₃O₄ | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
Synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate: An Experimental Protocol
The synthesis of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is most readily achieved through the esterification of its carboxylic acid precursor. The following protocol is a standard and reliable method for this transformation.
Principle of the Reaction
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established and widely used reaction in organic synthesis. In this case, the carboxylic acid group of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is converted to a methyl ester using methanol, typically with a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Experimental Workflow Diagram
Caption: Reaction workflow for the synthesis of the target compound.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
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Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution while stirring.
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Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer and wash it with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Predicted Physicochemical and Spectral Properties
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR | - A singlet for the methyl group on the pyrazole ring (C5-CH₃) around δ 2.3-2.7 ppm.- A singlet for the methyl group of the ester (-OCH₃) around δ 3.8-4.0 ppm.- A singlet for the pyrazole ring proton (NH) at a downfield chemical shift, potentially >10 ppm, which may be broad. |
| ¹³C NMR | - A signal for the methyl carbon on the pyrazole ring around δ 10-15 ppm.- A signal for the ester methyl carbon around δ 52-55 ppm.- Signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C4) being significantly deshielded.- A signal for the ester carbonyl carbon around δ 160-165 ppm. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹.- Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- An N-H stretching band for the pyrazole ring proton around 3100-3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 185.0437. |
Potential Applications in Drug Discovery and Development
The structural motifs present in Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate make it a highly attractive starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.
The Role of the Pyrazole Core
The pyrazole nucleus is a well-established pharmacophore. Its derivatives have been successfully developed into drugs for a variety of conditions.[5] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.
Functional Group Handles for Derivatization
The ester and nitro groups of Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate serve as versatile chemical handles for further modification:
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The Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and optimize properties like potency, selectivity, and pharmacokinetics.
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The Nitro Group: The nitro group can be reduced to an amine. This introduces a new basic center into the molecule and a nucleophilic site that can be further derivatized, for example, through acylation or sulfonylation. The introduction of an amino group can significantly alter the biological activity of the parent molecule. For instance, the reduction of a nitro group is a key step in the synthesis of Sildenafil.[6]
Potential Therapeutic Areas
Given the broad spectrum of activity of pyrazole derivatives, compounds derived from Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate could be investigated for a number of therapeutic applications, including:
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Anti-inflammatory agents: Many pyrazole-containing compounds are known to be potent inhibitors of enzymes involved in the inflammatory cascade.[2]
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Anticancer agents: The pyrazole scaffold is present in several approved and investigational anticancer drugs.[1]
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Antimicrobial agents: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3]
Conclusion
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a valuable, yet underexplored, chemical entity. Its straightforward synthesis from its corresponding carboxylic acid, combined with the presence of multiple functional groups amenable to further chemical modification, makes it an attractive building block for medicinal chemists. The proven track record of the pyrazole scaffold in successful drug discovery programs suggests that derivatives of this compound hold significant promise for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of libraries based on this core structure is highly warranted.
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